molecular formula C17H21N3O4S B6424902 N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide CAS No. 2034464-43-0

N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide

Cat. No. B6424902
CAS RN: 2034464-43-0
M. Wt: 363.4 g/mol
InChI Key: HJTDDSIJIDAQHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[6-(Furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide (FPC) is a novel piperidine-based compound with potential applications in a variety of scientific fields. FPC is a small molecule and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-viral properties. FPC has also been studied for its potential use in cancer therapy and as an anti-cancer agent. FPC has been studied extensively in the laboratory and has been identified as a promising target for further research.

Scientific Research Applications

N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide has been studied extensively for its potential applications in the scientific field. In particular, N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide has been studied for its potential anti-inflammatory, anti-bacterial, and anti-viral properties. N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide has also been studied for its potential use in cancer therapy and as an anti-cancer agent. Additionally, N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide is still not fully understood. However, it is believed that N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide may act by blocking the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide may also act by inhibiting the activity of certain proteins, such as nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects
The biochemical and physiological effects of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide have been studied extensively in the laboratory. N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-viral properties. Additionally, N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide has been shown to have anti-cancer properties and to be effective in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide in laboratory experiments include its low cost, high purity, and ease of synthesis. Additionally, N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide is a small molecule and is well tolerated by cells, making it an ideal target for further research. The primary limitation of using N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide in laboratory experiments is the lack of detailed information about its mechanism of action and its potential side effects.

Future Directions

The potential applications of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide are vast and further research is needed to fully understand its mechanism of action and its potential side effects. Future research should focus on exploring the potential anti-inflammatory, anti-bacterial, and anti-viral properties of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide. Additionally, further research should be conducted to determine the efficacy of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further research should be conducted to explore the potential of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide as an anti-cancer agent.

Synthesis Methods

The synthesis of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide is relatively straightforward and can be achieved using a variety of methods. The most common method involves the reaction of a piperidine carboxylic acid with a 6-furan-3-yl pyridin-3-ylmethyl sulfonate in the presence of a base. This reaction requires anhydrous conditions and is generally carried out at room temperature. The reaction is typically complete within several hours and yields a product with a high purity.

properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-25(22,23)20-7-4-14(5-8-20)17(21)19-11-13-2-3-16(18-10-13)15-6-9-24-12-15/h2-3,6,9-10,12,14H,4-5,7-8,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTDDSIJIDAQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-methanesulfonylpiperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.